molecular formula C12H13N5O4 B1212832 1,N6-Ethenoadenosine CAS No. 39007-51-7

1,N6-Ethenoadenosine

Cat. No. B1212832
CAS RN: 39007-51-7
M. Wt: 291.26 g/mol
InChI Key: LRPBXXZUPUBCAP-WOUKDFQISA-N
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Description

Synthesis Analysis

The synthesis of 1,N6-ethenoadenosine involves several chemical pathways, including reactions starting from adenosine derivatives. For example, the synthesis from 8-aza-7-deazaadenosine through direct glycosylation has been documented, achieving overall yields around 64% (Lin et al., 2005). Another pathway includes the preparation from 7-deaza-2′-deoxyadenosine with chloroacetaldehyde, showcasing its versatility in creating fluorescent probes (Seela et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,N6-ethenoadenosine has been explored through conformational analysis in both the solid state and in solution. Its fluorescence emission maximum at 531 nm in phosphate buffer (pH 7.0) highlights its unique optical properties compared to other nucleoside analogs (Lin et al., 2005).

Chemical Reactions and Properties

The reactivity of 1,N6-ethenoadenosine includes its ability to form base pairs and interact with enzymes. For instance, studies have shown its incorporation into oligonucleotides and the stability of these constructs under various conditions, indicating its utility in biological research and potential therapeutic applications (Seela et al., 2007).

Physical Properties Analysis

The physical properties of 1,N6-ethenoadenosine, including its fluorescence characteristics, make it a valuable tool in biochemistry and molecular biology. Its strong fluorescence with a significant Stokes shift allows for its application in probing nucleic acid structures and dynamics (Seela et al., 2007).

Chemical Properties Analysis

1,N6-Ethenoadenosine's chemical properties are influenced by its etheno bridge, which imparts distinctive reactivity compared to standard adenine bases. This includes its interactions with polymerases and nucleases, highlighting its potential in studying DNA repair mechanisms and the biological effects of DNA damage (Egloff et al., 2015).

Scientific Research Applications

  • Synthesis and Chemistry of Nucleoside Analogs 1,N6-Ethenoadenosine is a key component in the synthesis and chemistry of nucleoside analogs with an additional fused heterocyclic ring, known as "etheno" type. These analogs, including 1,N6-ethenoadenosine, have applications in antiviral and anticancer treatments as pro-nucleosides of biologically active nucleoside analogs (Jahnz-Wechmann et al., 2016).

  • Molecular Studies and Structural Analysis Ethenoadenosine undergoes unique chemical transformations, such as ring-opening in aqueous solutions, and has been studied for its tautomeric forms and intramolecular bonding characteristics. These studies contribute to the understanding of nucleoside behavior and stability under various conditions (Mäki et al., 2001).

  • Fluorescence Probes in Biochemistry and Molecular Biology 1,N6-Ethenoadenosine derivatives are utilized as fluorescence probes, aiding in research areas like mutation diagnosis. Their strong emissions under specific conditions make them valuable tools in molecular biology (Kobori et al., 2009).

  • Nucleic Acids Research and DNA Adducts Study Research on 1,N6-Ethenoadenosine includes exploring its role as a DNA adduct. Studies on its base-pairing specificity and mutagenic nature contribute to understanding DNA damage and the mutagenic process in cells (Sahu et al., 2014).

  • Therapeutic Applications in Oligonucleotide Synthesis Modifications of 1,N6-Ethenoadenosine are explored for incorporation into oligonucleotides, which has implications in therapeutic applications, particularly in designing nucleotide-based drugs (Koissi & Lönnberg, 2007).

  • Investigations in Enzyme Binding and Activity The binding characteristics of 1,N6-Ethenoadenosine with enzymes, like myosin, have been investigated. Understanding these interactions is crucial for insights into biochemical processes and potential drug targets (Grazi et al., 2001).

  • Metal-Mediated Base Pairing in DNA Studies have shown that 1,N6-Ethenoadenosine can form dinuclear metal-mediated base pairs in DNA, contributing to the understanding of DNA structure and potential applications in nanotechnology and materials science (Mandal et al., 2017).

Safety And Hazards

1,N6-Ethenoadenosine can cause nausea and vomiting at higher exposures . Chronic exposure may lead to unconsciousness .

properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBXXZUPUBCAP-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959846
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,N6-Ethenoadenosine

CAS RN

39007-51-7
Record name 1,N(6)-Ethenoadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039007517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentofuranosyl-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
936
Citations
FP Guengerich, DH Kim - Chemical research in toxicology, 1991 - ACS Publications
The carcinogen ethyl carbamate has been postulated to be activated by oxidation to vinyl carbamate and then to an epoxide which can react with nucleic acids [Dahl, GA, Miller, JA, and …
Number of citations: 208 pubs.acs.org
PP Ghodke, FP Guengerich - Journal of Biological Chemistry, 2020 - ASBMB
Incorporation of ribonucleotides into DNA can severely diminish genome integrity. However, how ribonucleotides instigate DNA damage is poorly understood. In DNA, they can promote …
Number of citations: 8 www.jbc.org
MA Jacobson, RF Colman - Journal of Biological Chemistry, 1984 - ASBMB
The differences in conformation in solution of fluorosulfonylbenzoyl nucleosides were analyzed by fluorescence and proton nuclear magnetic resonance spectroscopy. The quantum …
Number of citations: 34 www.jbc.org
KH Scheller, H Sigel - Journal of the American Chemical Society, 1983 - ACS Publications
The concentrationdependence of the chemical shifts of the protons H-2, H-8, H-10, H-ll, and Hl'of 1, 7V1 23456-ethenoadenosine (e-Ado) has been measured to elucidate the self-…
Number of citations: 44 pubs.acs.org
M Jaskólski - Journal of crystallographic and spectroscopic research, 1984 - Springer
The X-ray structure of 1,N 6 -ethenoadenosine hydrochloride, C 12 H 14 N 5 O 4 Cl, has been determined from three-dimensional diffractometer data and refined by full-matrix least-…
Number of citations: 7 link.springer.com
Y Inoue, T Kuramochi, K Imakubo - … : Original Research on …, 1979 - Wiley Online Library
Methylation of 1,N 6 ‐ethenoadenosine (εAdo) gives a mixture of N1‐ and N9‐quaternized methyl‐3‐β‐D‐ribofuranosylimidazo[2,1‐i] purinium salts (m 1 εAdo + and m 9 εAdo + , …
Number of citations: 21 onlinelibrary.wiley.com
SS Rosenfeld, EW Taylor - Journal of Biological Chemistry, 1984 - ASBMB
… showed the presence of two bound nucleotide states for 1-N6-ethenoadenosine triphosphate (epsilon ATP), 1-N6-ethenoadenosine diphosphate (epsilon ADP), and epsilon ADP-…
Number of citations: 66 www.jbc.org
JE Roberts, Y Aizono, M Sonenberg, NI Swislocki - Bioorganic Chemistry, 1975 - Elsevier
The fluorescent 1,N 6 -ethenoadenosine derivatives of adenosine triphosphate, adenosine diphosphate, adenosine monophosphate, 3′:5′-cyclic adenosine monophosphate, …
Number of citations: 10 www.sciencedirect.com
AHJ Wang, LG Dammann, JR Barrio… - Journal of the American …, 1974 - ACS Publications
The crystal structure of 7-ethyl-3-/3-D-ribofuranosylimidazo [2, lz] purine hydrochloride monohydrate (3) has been determined both to establishthe direction of addition of …
Number of citations: 38 pubs.acs.org
J ENGEL, C NEIDL - European Journal of Biochemistry, 1979 - Wiley Online Library
Nucleotide exchange was monitored by the strong increase of fluorescence accompanying binding of 1:N 6 ‐ethanoadenosine 5′‐triphosphate (ɛATP) to G‐actin. ɛATP · G‐actin was …
Number of citations: 91 febs.onlinelibrary.wiley.com

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